3-(1H-tetrazol-1-yl)phenyl diphenylacetate
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Overview
Description
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2,2-diphenylacetate is a complex organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a diphenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2,2-diphenylacetate typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds readily in water, making it an environmentally friendly approach.
For the esterification step, the phenyl tetrazole derivative can be reacted with diphenylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester bond .
Industrial Production Methods
Industrial production of this compound would likely involve continuous flow reactors to ensure high yields and consistent quality. The use of microwave-assisted synthesis can also be employed to accelerate the reaction rates and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2,2-diphenylacetate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2,2-diphenylacetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be utilized in the development of advanced materials such as polymers and coatings due to its unique structural properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of various industrial chemicals and additives.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2,2-diphenylacetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazole: A simpler tetrazole derivative with similar reactivity but lacking the phenyl and diphenylacetate groups.
2,2-Diphenylacetic Acid: A compound with similar structural features but without the tetrazole ring.
Phenyl Tetrazole Derivatives: Compounds with a tetrazole ring attached to a phenyl group, but lacking the diphenylacetate moiety.
Uniqueness
3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2,2-diphenylacetate is unique due to the combination of the tetrazole ring, phenyl group, and diphenylacetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H16N4O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2,2-diphenylacetate |
InChI |
InChI=1S/C21H16N4O2/c26-21(27-19-13-7-12-18(14-19)25-15-22-23-24-25)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,20H |
InChI Key |
GSVCUSXSGKKBLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)N4C=NN=N4 |
Origin of Product |
United States |
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